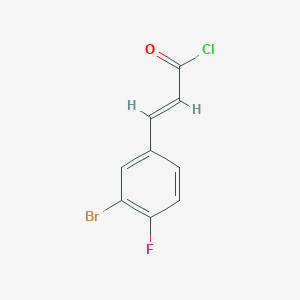

(E)-3-(3-溴-4-氟苯基)丙烯酰氯

描述

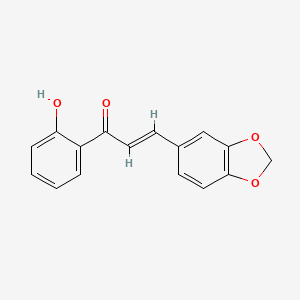

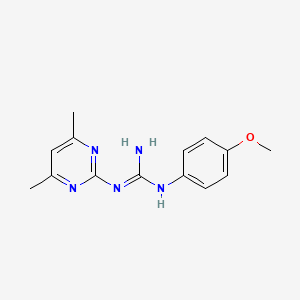

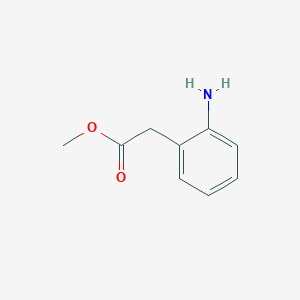

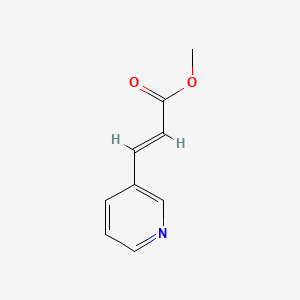

The compound "(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups and acrylate structures. These compounds are of interest due to their potential biological activity and their utility in organic synthesis, particularly in the formation of bioactive heterocycles and pharmaceuticals like fluvastatin, an anti-cholesterol drug .

Synthesis Analysis

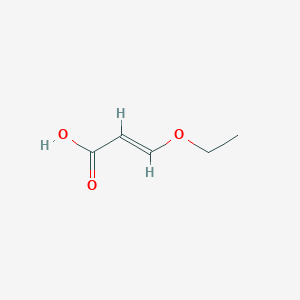

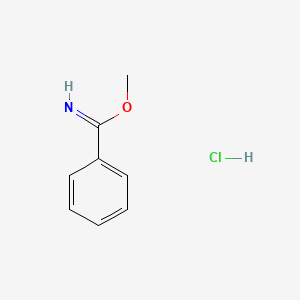

The synthesis of related compounds involves the reaction of different aromatic aldehydes with acetonitriles or amino acrylates in the presence of a base or a catalyst. For instance, the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in a basic aqueous solution, followed by recrystallization from methanol . Similarly, "(Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate" was prepared by reacting ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by X-ray crystallography, revealing details such as dihedral angles and crystal packing. For example, the dihedral angle between the indole mean plane and the 4-F-phenyl ring in the synthesized acrylaldehyde was 111.5(3)° . The dihedral angle between the chlorobenzene and fluorobenzene rings in the synthesized acrylate was 66.18(19)° . These structural details are crucial for understanding the molecular conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The compounds discussed in the papers are capable of engaging in various noncovalent interactions, which are essential for their reactivity and self-assembly into supramolecular structures. For instance, the supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate is governed by hydrogen bonds and π-π stacking interactions . These interactions are not only important for the stability of the crystal structure but also for the reactivity of the compounds in further chemical transformations.

Physical and Chemical Properties Analysis

The physical properties such as melting points are reported for some compounds, providing insight into their stability. The melting point of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile is 102°C . The chemical properties, including the potential for various organic transformations, are inferred from the molecular structure and the presence of reactive functional groups such as nitriles and acrylates. The presence of fluorine atoms in these compounds is particularly noteworthy due to the unique properties that fluorine imparts, such as increased stability and lipophilicity, which are desirable in medicinal chemistry .

科学研究应用

聚合物材料用于抗菌活性

类似于“(E)-3-(3-溴-4-氟苯基)丙烯酰氯”的衍生物在合成用于抗菌研究的聚合物药物中具有重要应用。例如,使用丙烯酰氯衍生物合成的化合物已被研究其对各种微生物如大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌的抗菌活性。合成的聚合物表现出显著的抗菌性能,表明它们有潜在用于开发抗菌涂层或材料(Arun, Reddy, & Rajkumar, 2003)。

抗菌表面涂层

还进行了研究,对表面进行改性赋予其抗菌性能。例如,通过连接使用丙烯酰氯衍生物合成的聚合物材料,功能化表面以接触杀死细菌。这种应用对于在医疗保健环境中创建抗菌表面以减少感染传播至关重要(Tiller, Liao, Lewis, & Klibanov, 2001)。

光伏应用

丙烯酰氯衍生物已被用于合成含有三吡啶-钌配合物的共轭聚合物,用于光伏应用。这些聚合物在能量转移过程中显示出潜力,这对于开发高效太阳能电池至关重要。这些材料的合成和表征突显了它们在创造更可持续和高效能源方面的应用(Duprez, Biancardo, Spanggaard, & Krebs, 2005)。

传感器应用

另一个显著的应用是合成具有聚集诱导发光(AIE)特性的聚合物,用于检测硝基化合物。使用丙烯酰氯衍生物制备丙烯酸酯单体,然后聚合得到AIE活性聚合物。这些聚合物可以形成稳定的纳米颗粒,并在硝基化合物存在时显示出显著的荧光猝灭,表明它们有潜在用于检测爆炸物或污染物的传感器(Zhou et al., 2014)。

安全合成程序

除了这些应用外,研究还专注于开发安全、选择性和高产率的丙烯酰氯及其衍生物合成方法。连续流系统已被探索用于安全高效地生产丙烯酰氯,突显了开发可持续和安全化学合成过程的重要性(Movsisyan, Heugebaert, Dams, & Stevens, 2016)。

安全和危害

属性

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClFO/c10-7-5-6(1-3-8(7)12)2-4-9(11)13/h1-5H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFINYPSPUVAVCC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420700 | |

| Record name | (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |

CAS RN |

676348-50-8 | |

| Record name | (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。